molecular formula C18H21ClN2O2 B5794736 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol

2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol

Cat. No. B5794736
M. Wt: 332.8 g/mol
InChI Key: UTPSIPRNMRTGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as "CMP" and has been the subject of numerous scientific studies in recent years. In

Scientific Research Applications

CMP has been studied for its potential therapeutic applications in a variety of conditions, including depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been found to be effective in reducing symptoms of schizophrenia. Additionally, CMP has been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animals.

Mechanism of Action

The exact mechanism of action of CMP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. These actions are thought to contribute to its anxiolytic and antidepressant effects, as well as its ability to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
CMP has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. Additionally, CMP has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using CMP in lab experiments is that it has been well studied and its properties are well established. Additionally, it has been shown to be effective in animal models of a variety of conditions, which makes it a promising candidate for further research. However, one limitation of using CMP is that it is not yet approved for human use, which may limit its potential applications.

Future Directions

There are a number of future directions for research on CMP. One area of interest is in investigating its potential use in treating depression and anxiety in humans. Additionally, there is interest in exploring its potential use in treating drug addiction, as well as its potential use in combination with other drugs for treating a variety of conditions. Further research is also needed to fully understand the mechanism of action of CMP and its effects on the brain and body.

Synthesis Methods

The synthesis of CMP involves the reaction of 3-chlorobenzyl chloride with 4-(2-hydroxy-5-methoxyphenyl)piperazine in the presence of a base such as sodium hydroxide. The resulting compound is then purified through recrystallization to obtain the final product. This synthesis method has been well established and has been used in many studies investigating the properties of CMP.

properties

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-23-17-6-5-14(18(22)12-17)13-20-7-9-21(10-8-20)16-4-2-3-15(19)11-16/h2-6,11-12,22H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPSIPRNMRTGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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